![molecular formula C24H31N3O4S B4008265 1-benzyl-4-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4008265.png)
1-benzyl-4-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine
Overview
Description
1-benzyl-4-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 1-benzyl-4-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine is not fully understood. However, studies have suggested that it may exert its therapeutic effects through various mechanisms, including inhibition of protein kinases, modulation of neurotransmitter systems, and inhibition of bacterial and viral growth.
Biochemical and Physiological Effects:
Studies have shown that 1-benzyl-4-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine can have various biochemical and physiological effects. These include inhibition of cancer cell growth, induction of apoptosis, modulation of neurotransmitter systems, improvement of cognitive function, and inhibition of bacterial and viral growth.
Advantages and Limitations for Lab Experiments
One advantage of using 1-benzyl-4-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine in lab experiments is its potential therapeutic properties in various areas. However, one limitation is that its mechanism of action is not fully understood, which can make it challenging to design experiments.
Future Directions
There are several future directions for the study of 1-benzyl-4-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine. These include further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic properties in other areas. Additionally, studies can focus on developing derivatives of this compound to improve its efficacy and reduce its toxicity.
Scientific Research Applications
1-benzyl-4-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine has been studied for its potential therapeutic properties in various areas, including cancer, neurological disorders, and infectious diseases. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurological disorders, it has been studied for its potential to modulate neurotransmitter systems and improve cognitive function. In infectious diseases, it has been investigated for its ability to inhibit bacterial and viral growth.
properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S/c1-31-22-7-9-23(10-8-22)32(29,30)27-13-11-21(12-14-27)24(28)26-17-15-25(16-18-26)19-20-5-3-2-4-6-20/h2-10,21H,11-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFVJEYVVOCSQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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